molecular formula C10H9IO B11847231 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11847231
M. Wt: 272.08 g/mol
InChI Key: KSJCGFSQCHACQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of an iodine atom and a methyl group on the indenone structure makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the iodination of 5-methyl-2,3-dihydro-1H-inden-1-one. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the indenone structure to indanols or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of indanols or other reduced derivatives.

    Substitution: Formation of various substituted indenones depending on the nucleophile used.

Scientific Research Applications

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The iodine atom and the indenone structure can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    7-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom, leading to different chemical and biological properties.

Uniqueness

The presence of the iodine atom in 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one makes it unique compared to its halogenated counterparts

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

7-iodo-5-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3

InChI Key

KSJCGFSQCHACQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)CC2)C(=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.